molecular formula C18H12ClN3O3S B2541265 (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1303269-19-3

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2541265
CAS No.: 1303269-19-3
M. Wt: 385.82
InChI Key: JRPBEWJORFBOEF-UHFFFAOYSA-N
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Description

This compound is a (Z)-configured enamide derivative featuring a 3-chloro-4-methoxyphenyl group, a cyano substituent, and a 1,3-thiazole ring substituted at the 2-position with a furan-2-yl moiety. The presence of chlorine and methoxy groups on the phenyl ring could enhance lipophilicity and modulate metabolic stability, while the thiazole-furan heterocyclic system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-24-15-5-4-12(8-14(15)19)21-17(23)11(9-20)7-13-10-26-18(22-13)16-3-2-6-25-16/h2-8,10H,1H3,(H,21,23)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBEWJORFBOEF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=CO3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CSC(=N2)C3=CC=CO3)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. Its structure features a thiazole moiety, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of compound 1 is C18H12ClN3O3SC_{18}H_{12}ClN_{3}O_{3}S with a molecular weight of 385.82 g/mol. The compound's structure includes a chloro-substituted aromatic ring and a cyano group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Compound 1 has demonstrated significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that it exhibits an IC50 value lower than that of standard chemotherapeutics like doxorubicin in multiple cancer types. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the Bcl-2 family proteins .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against bacterial strains, it showed promising results with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria. The presence of the furan and thiazole rings enhances its interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to specific structural features:

  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and facilitate better interaction with biological membranes.
  • Thiazole Moiety : The thiazole ring is essential for cytotoxic activity; modifications at this site can significantly alter potency.
  • Cyano Group : This functional group contributes to the overall reactivity and biological interactions of the molecule.

Study 1: Anticancer Efficacy

In a comparative study involving several thiazole derivatives, compound 1 was evaluated against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. Results indicated that compound 1 had an IC50 value of approximately 0.5μM0.5\mu M, showcasing its potential as an effective anticancer agent. The study concluded that the introduction of the furan moiety significantly enhanced the cytotoxic effects compared to analogous compounds lacking this feature .

Study 2: Antimicrobial Testing

Another research effort focused on testing compound 1 against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value ranging from 10μM10\mu M to 25μM25\mu M, indicating substantial antibacterial activity. This study highlighted the importance of the thiazole structure in enhancing antimicrobial efficacy compared to other derivatives .

Chemical Reactions Analysis

Electrophilic Reactivity of the Cyano Group

The cyano group (-C≡N) participates in nucleophilic addition and hydrolysis reactions. In structurally related compounds (e.g., CID 2262135 ), the cyano group undergoes:

  • Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid (-COOH) or amide (-CONH₂). For example:

    R-C≡NH2O, H+/OHR-COOHorR-CONH2\text{R-C≡N} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{R-COOH} \quad \text{or} \quad \text{R-CONH}_2
  • Nucleophilic Attack : Thiols or amines react with the cyano group to form thioamides or amidines, respectively .

Enamide Double Bond Reactivity

The Z-configured α,β-unsaturated enamide system enables:

  • Michael Additions : The electron-deficient double bond acts as a Michael acceptor. In analogs like EVT-2678463 , nucleophiles (e.g., thiols, amines) add to the β-position:

    R1CH=C(CN)COR2+NuR1CH(Nu)C(CN)COR2\text{R}_1-\text{CH}=\text{C}(\text{CN})-\text{COR}_2 + \text{Nu}^- \rightarrow \text{R}_1-\text{CH}(\text{Nu})-\text{C}(\text{CN})-\text{COR}_2
  • Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes has been observed in acrylamide derivatives .

Thiazole Ring

  • Electrophilic Substitution : The 4-position of the thiazole ring (adjacent to sulfur) is reactive toward electrophiles. Halogenation or nitration may occur under controlled conditions .

  • Coordination Chemistry : The sulfur atom coordinates with metal ions (e.g., Pd, Cu), enabling catalytic applications .

Furan Ring

  • Oxidation : The furan oxygen stabilizes radical intermediates, making the ring susceptible to oxidation to maleic anhydride derivatives .

  • Electrophilic Aromatic Substitution : Substitution occurs preferentially at the 5-position due to electron-donating effects from the oxygen.

Aryl Substituent Transformations

The 3-chloro-4-methoxyphenyl group undergoes:

  • Demethylation : Strong acids or Lewis acids (e.g., BBr₃) cleave the methoxy group to a hydroxyl group .

  • Cross-Coupling Reactions : The chloro substituent participates in Suzuki-Miyaura couplings with boronic acids .

Covalent Inhibition Mechanisms

Inspired by SARS-CoV-2 3CLpro inhibitors (e.g., 16a and 14a ), the enamide’s α,β-unsaturated system may act as a Michael acceptor for cysteine residues in enzymes:

Enzyme-SH+C=CEnzyme-S-CH2C(CN)-COR\text{Enzyme-SH} + \text{C=C} \rightarrow \text{Enzyme-S-CH}_2-\text{C(CN)-COR}

This reactivity is critical for designing covalent inhibitors targeting viral proteases.

Stability and Degradation Pathways

  • Photodegradation : The enamide system may undergo [2+2] cycloaddition under UV light, forming cyclobutane derivatives .

  • Thermal Decomposition : At elevated temperatures (>200°C), retro-Michael reactions or CN bond cleavage may occur .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the literature, focusing on structural motifs, substituent effects, and available physicochemical data.

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents CAS No./Purity Reference
(Z)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide Z-enamide + thiazole-furan 3-Cl-4-OCH₃-phenyl, cyano Not reported N/A
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile Z-enenitrile 4-Cl-phenyl, sulfonamido-methyl, formyl-phenyl Not reported
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol-2-yl acetamide 2-Cl-phenyl, morpholino 338749-93-2 (95%)
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide Z-enamide + furan-thiazole 3-Cl-phenyl, 4-OCH₃-benzamide, 3-methoxypropylamino 500273-66-5

Substituent Analysis

  • Chlorophenyl Groups : All compounds feature chlorinated aromatic rings, but the position varies. The target compound has a 3-chloro-4-methoxyphenyl group, while others (e.g., ) position chlorine at the 2- or 3-positions. This positional difference may alter steric bulk and electronic effects, influencing binding to targets like enzymes or receptors.
  • Heterocyclic Systems: The thiazole-furan core in the target compound and contrasts with the simpler thiazole or enenitrile backbones in and .
  • Functional Groups: The cyano group in the target compound and ’s enenitrile may increase electrophilicity, impacting reactivity. In contrast, ’s methoxypropylamino and benzamide groups introduce hydrogen-bonding sites, possibly improving solubility over the target compound’s cyano-thiazole system.

Q & A

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Simulated gastric fluid (pH 1.2) and plasma stability assays (37°C) assess metabolic susceptibility. Mass balance studies track degradation products .

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